

Calcitriol Impurity C: A Comprehensive Technical Overview

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Compound of Interest

Compound Name: *Impurity C of Calcitriol*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the physical and chemical properties of Calcitriol Impurity C, a known impurity in the synthesis of the active vitamin D metabolite, Calcitriol. This document is intended to be a valuable resource for professionals in research and development, quality control, and drug formulation, offering a consolidated source of its key characteristics.

Chemical Identity and Physical Properties

Calcitriol Impurity C, also identified as the Triazoline Adduct of pre-Calcitriol or pre-Calcitriol PTAD Adduct, is a significant process-related impurity formed during the chemical synthesis of Calcitriol.^{[1][2][3]} Its formation is a consequence of the reaction chemistry employed to produce the active pharmaceutical ingredient. A thorough understanding of its properties is crucial for the development of effective purification strategies and for ensuring the safety and efficacy of the final drug product.

The key physical and chemical properties of Calcitriol Impurity C are summarized in the table below, providing a clear and concise reference for researchers.

Property	Value	Reference(s)
Molecular Formula	C ₃₅ H ₄₉ N ₃ O ₅	[1]
Molecular Weight	591.78 g/mol	[1]
CAS Number	86307-44-0	[1]
Appearance	White to Off-White Solid	[1]
Melting Point	>130 °C (decomposition)	[1]
Solubility	Soluble in Methanol (MEOH) and Dimethyl Sulfoxide (DMSO).[4][5]	[4][5]
Purity (by HPLC)	Typically >95% or >98% as provided by commercial suppliers.	[1][5]
Storage Conditions	Recommended storage at 2-8°C or -20°C for long-term stability.[5][6][7]	[5][6][7]
IUPAC Name	(6aR,7R,9aR)-11-[(3S,5R)-3,5-dihydroxy-2-methylcyclohex-1-enyl]-7-[(1R)-5-hydroxy-1,5-dimethylhexyl]-6a-methyl-2-phenyl-5,6,6a,7,8,9,9a,11-octahydro-1H,4aH-cyclopenta[f][1][8][9]triazolo[1,2-a]cinnoline-1,3(2H)-dione.[1][2]	[1][2]
Synonyms	Triazoline Adduct of pre-Calcitriol, pre-Calcitriol PTAD Adduct (Mixture of Diastereomers), Impurity C of Calcitriol.[1][2][3]	[1][2][3]

Experimental Protocols for Characterization

Detailed experimental protocols for the characterization of Calcitriol Impurity C are not extensively published in peer-reviewed literature. However, based on the analytical techniques mentioned by commercial suppliers and general practices in pharmaceutical analysis, a standard workflow for its identification and quantification can be outlined.

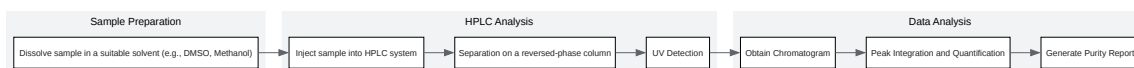
Chromatographic Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the primary method for assessing the purity of Calcitriol Impurity C and for its separation from Calcitriol and other related substances.

A representative HPLC method as per the United States Pharmacopeia (USP) for Calcitriol and its impurities is as follows:

- **Mobile Phase:** A gradient mixture of a buffered aqueous solution and an organic solvent (e.g., acetonitrile) is typically used.
- **Stationary Phase:** A C18 reversed-phase column is commonly employed.
- **Detection:** UV detection at a specific wavelength, often around 265 nm, is used to monitor the elution of the compounds.^[10]
- **System Suitability:** The system suitability is established by evaluating parameters such as resolution between the main peak and adjacent impurity peaks, theoretical plates, and tailing factor.

The following diagram illustrates a generalized workflow for the analysis of Calcitriol Impurity C.



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A generalized workflow for the HPLC analysis of Calcitriol Impurity C.

Structural Elucidation Techniques

A combination of spectroscopic techniques is essential for the unambiguous structural confirmation of Calcitriol Impurity C.

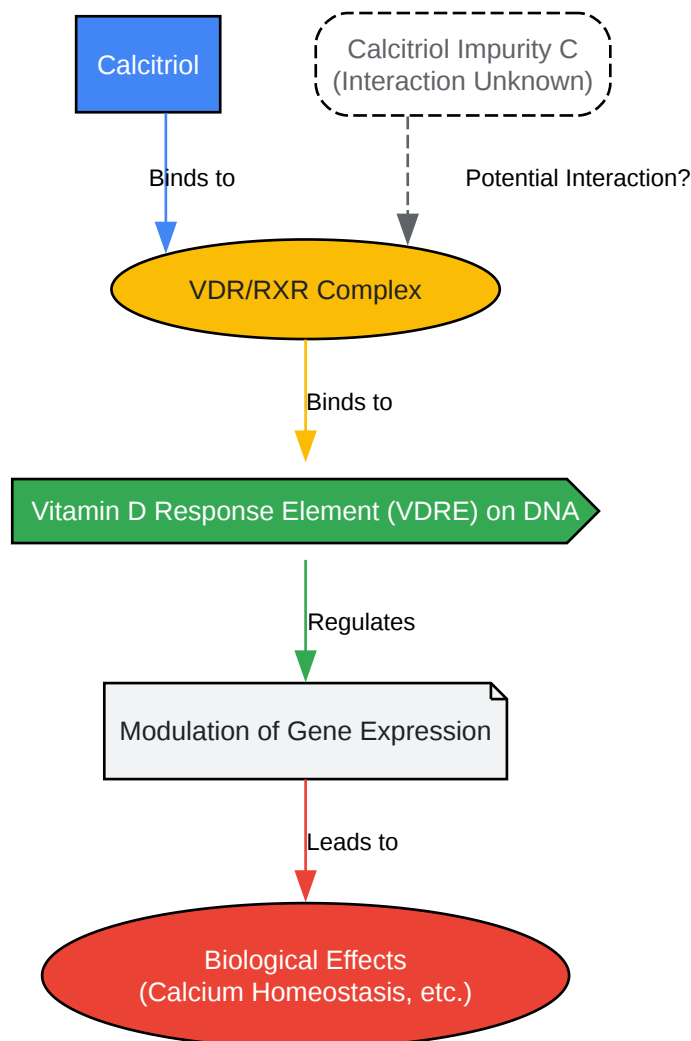
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ^1H NMR and ^{13}C NMR are critical for elucidating the complex cyclic structure and stereochemistry of the molecule.
- Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides an accurate mass measurement, confirming the molecular formula. Fragmentation patterns observed in MS/MS experiments can further validate the proposed structure.
- Infrared (IR) Spectroscopy: IR spectroscopy helps in identifying the characteristic functional groups present in the molecule, such as hydroxyl (-OH), carbonyl (C=O), and N-H groups.
- Thermogravimetric Analysis (TGA): TGA is used to determine the thermal stability of the compound and to quantify the amount of residual solvents or water.

Biological Activity and Signaling Pathways

Currently, there is a lack of publicly available data on the specific biological activity or interaction of Calcitriol Impurity C with signaling pathways. Its parent compound, Calcitriol, is a potent activator of the Vitamin D Receptor (VDR), a nuclear receptor that regulates gene expression involved in calcium homeostasis, cell differentiation, and immune function.^{[1][6]}

Given that Calcitriol Impurity C is a structurally modified version of a pre-Calcitriol molecule, its affinity for the VDR and subsequent biological effects are likely to be significantly different from that of Calcitriol. It is plausible that the bulky triazoline adduct could sterically hinder its binding to the VDR ligand-binding pocket. However, without experimental data, this remains speculative.

The diagram below illustrates the established signaling pathway of Calcitriol, which serves as a reference point for potential, yet unconfirmed, interactions of its impurities.



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The established signaling pathway of Calcitriol via the Vitamin D Receptor.

Further research, including in vitro binding assays and cell-based functional assays, is required to determine if Calcitriol Impurity C possesses any agonist or antagonist activity towards the VDR or interacts with other cellular targets.

Conclusion

Calcitriol Impurity C is a well-characterized process-related impurity in the synthesis of Calcitriol. Its physical and chemical properties are well-documented, and standardized analytical methods are available for its detection and quantification. However, a significant knowledge gap exists regarding its biological activity and potential interactions with cellular signaling pathways. For drug development professionals, controlling the levels of this impurity within acceptable limits is paramount to ensure the quality, safety, and efficacy of Calcitriol drug products. Future research should focus on elucidating any potential biological effects of Calcitriol Impurity C to fully understand its toxicological profile.

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